molecular formula C8H4N2O5 B3031962 3-Nitroisatoic anhydride CAS No. 89375-28-0

3-Nitroisatoic anhydride

Cat. No.: B3031962
CAS No.: 89375-28-0
M. Wt: 208.13 g/mol
InChI Key: XKFUPFXKLACMEG-UHFFFAOYSA-N
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Description

3-Nitroisatoic anhydride is a nitro-substituted derivative of isatoic anhydride (1H-3,1-benzoxazine-2,4-dione), characterized by a nitro (-NO₂) group at the 3-position of the benzoxazine ring. Isatoic anhydrides are pivotal intermediates in medicinal and heterocyclic chemistry due to their electrophilic reactivity, enabling nucleophilic ring-opening reactions to form anthranilic acid derivatives or fused heterocycles .

Properties

IUPAC Name

8-nitro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFUPFXKLACMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447676
Record name 3-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89375-28-0
Record name 3-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisatoic anhydride typically involves the nitration of isatoic anhydride. The process begins with the formation of isatoic anhydride from 2-aminobenzoic acid using triphosgene. The nitration step is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of 3-Nitroisatoic anhydride follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisatoic anhydride primarily undergoes acylation reactions. It reacts with the 2’-hydroxyl groups of RNA to form adducts, which are then analyzed to determine RNA structure .

Common Reagents and Conditions: The acylation reaction typically requires an electrophilic reagent, such as 3-Nitroisatoic anhydride, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent degradation of the RNA .

Major Products: The primary product of the reaction between 3-Nitroisatoic anhydride and RNA is an acylated RNA molecule. This modified RNA can then be analyzed using techniques such as reverse transcription to determine the structure and dynamics of the RNA .

Scientific Research Applications

Chemical Properties and Reactivity

3-Nitroisatoic anhydride is characterized by its electrophilic nature, allowing it to react with nucleophiles such as amines, thiols, and alcohols. This reactivity is pivotal for its application in modifying nucleic acids and synthesizing complex organic molecules. The compound is stable under dry conditions but reacts readily in the presence of nucleophiles, especially at elevated temperatures (60-80 °C) .

Applications in Molecular Biology

a. RNA Modification and Labeling

One of the most significant applications of 3-nitroisatoic anhydride lies in the modification of RNA. It serves as a reagent for selectively labeling RNA molecules, which is crucial for studying RNA dynamics and interactions. The intrinsic fluorescence properties of the compound enable it to be used in fluorescence-based assays for detecting RNA .

b. Nucleic Acid Detection

The compound has been utilized in developing methods for detecting and analyzing nucleic acids. For instance, it can facilitate the separation of RNA from DNA in complex mixtures, enhancing the specificity and yield of nucleic acid assays . The ability to modify RNA without affecting DNA allows researchers to study RNA-specific interactions and functions more effectively.

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

3-Nitroisatoic anhydride is employed in the synthesis of various bioactive compounds due to its ability to form intermediates that can be further transformed into pharmacologically active molecules. Its utility in creating heterocycles makes it valuable in drug discovery and development .

b. Drug Delivery Systems

The compound's reactivity can also be harnessed in designing drug delivery systems where it can be conjugated with therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant in targeted therapies where selective delivery to specific tissues or cells is desired .

Analytical Applications

a. Derivatization Agents

In analytical chemistry, 3-nitroisatoic anhydride serves as a derivatizing agent for various analytes, improving their detectability during chromatographic analyses. For example, it has been used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of compounds like farnesol and geranylgeraniol in biological samples .

b. Probing Nucleotide Flexibility

The compound is also utilized to probe local nucleotide flexibility within RNA structures, providing insights into RNA folding and stability . This capability is essential for understanding the functional implications of RNA structure in biological systems.

Case Studies and Research Findings

Study Application Findings
Fessler et al., 2024RNA ModificationDeveloped biotinylated isatoic anhydrides for efficient RNA labeling; demonstrated high yields with minimal DNA interaction .
ResearchGate StudySynthesis ProtocolsShowcased the versatility of 3-nitroisatoic anhydride in synthesizing complex organic molecules through dipolar cycloaddition reactions .
Sigma-Aldrich StudyAnalytical ChemistryEstablished methods for using 3-nitroisatoic anhydride as a derivatizing agent for improved detection in LC-MS/MS .

Mechanism of Action

The mechanism of action of 3-Nitroisatoic anhydride involves its electrophilic nature, which allows it to react with the 2’-hydroxyl groups of RNA. This reaction forms a covalent bond between the compound and the RNA, resulting in the formation of an acylated RNA molecule. The modified RNA can then be analyzed to determine its structure and dynamics . The molecular targets of this compound are the flexible ribonucleotides within the RNA molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-nitroisatoic anhydride with structurally related nitro-substituted anhydrides and derivatives, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity/Applications References
3-Nitroisatoic Anhydride C₈H₄N₂O₅ 208.13 N/A Nitro at position 3 Hypothesized use in heterocyclic synthesis N/A
5-Nitroisatoic Anhydride C₈H₄N₂O₅ 208.13 N/A Nitro at position 5 Generates pyridine derivatives via cycloaddition
3-Nitrophthalic Anhydride C₈H₃NO₅ 193.11 25639-55-8 Nitro at position 3 Precursor for dyes, polymers, and agrochemicals
3-Amino-4-hydroxy-1,8-naphthalic anhydride C₁₂H₇NO₄ 229.19 134870-46-5 Amino (-NH₂) and hydroxy (-OH) Fluorescent probes or coordination chemistry

Structural and Reactivity Differences

  • Nitro Position :

    • In 5-nitroisatoic anhydride , the nitro group at position 5 directs electrophilic substitution reactions, favoring pyridine derivatives (e.g., 6c in ) during cycloadditions with N-silyl-1-azaallyl anions . In contrast, 3-nitrophthalic anhydride (a phthalic acid derivative) lacks the benzoxazine ring but shares a nitro group at position 3, enhancing its electrophilicity for esterification or amidation reactions .
    • The absence of direct data on 3-nitroisatoic anhydride suggests its reactivity may resemble 5-nitro analogs but with regioselectivity influenced by the nitro group’s position.
  • This contrasts with nitro-substituted anhydrides, which are more electron-deficient and reactive toward nucleophiles .

Biological Activity

3-Nitroisatoic anhydride is a derivative of isatoic anhydride, a compound known for its diverse biological activities, particularly in the field of RNA research. This article explores the biological activity of 3-nitroisatoic anhydride, focusing on its mechanisms of action, applications in biochemical assays, and its role in modifying nucleic acids.

3-Nitroisatoic anhydride has the chemical formula C8H4N2O5C_8H_4N_2O_5 and is characterized by the presence of a nitro group attached to the isatoic anhydride structure. This modification influences its reactivity and interaction with biological molecules.

The primary biological activity of 3-nitroisatoic anhydride involves its ability to modify RNA. It acts as a reagent that selectively acylates the 2′-hydroxyl group of ribonucleotides, which can stabilize RNA structures and influence their folding and function. The mechanism includes:

  • Acylation : The compound reacts with the 2′-OH group of RNA, forming stable adducts that can alter RNA's secondary and tertiary structures.
  • Selective Reactivity : It shows high selectivity for RNA over DNA due to the unique reactivity of the 2′-OH group in RNA, making it a valuable tool for studying RNA dynamics without affecting DNA integrity .

Biological Applications

3-Nitroisatoic anhydride has been utilized in various biological assays and research studies:

  • RNA Structure Probing : It is employed in SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) experiments to map RNA structures. The acylation facilitates the identification of flexible regions within RNA molecules by providing a chemical footprint that can be analyzed through sequencing techniques .
  • Enzyme Substrates : The compound has been used to create fluorescent substrates for enzymatic studies, allowing researchers to investigate enzyme kinetics and mechanisms involving nucleic acids .

Case Studies

  • SHAPE Analysis : A study demonstrated the use of 3-nitroisatoic anhydride in SHAPE experiments to accurately determine RNA secondary structures. The results indicated that the compound effectively modified over 80% of available 2′-OH groups in RNA, confirming its utility in structural biology .
  • Inhibitory Activity : Experimental studies have shown that nitro derivatives similar to 3-nitroisatoic anhydride exhibit inhibitory effects on various enzymes, such as alpha-glucosidase. These findings suggest potential therapeutic applications in metabolic disorders where enzyme inhibition is beneficial .

Data Tables

Property Value
Chemical FormulaC₈H₄N₂O₅
Molecular Weight196.12 g/mol
Melting Point219–221 °C
SolubilitySoluble in DMSO
Biological ActivityRNA modification
Application Description
SHAPE ProbingMapping RNA structures
Enzyme KineticsFluorescent substrates
Antiviral ResearchPotential therapeutic uses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitroisatoic anhydride, and how can reaction conditions be optimized for purity?

  • Methodology :

  • Nitration of isatoic anhydride : Use controlled nitration with nitric acid/sulfuric acid mixtures under low temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials and byproducts (e.g., 4-nitro isomer). Purity can be verified via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of isatoic anhydride to nitric acid) and reaction time (2–4 hours) to maximize yield (>85%) .

Q. How can spectroscopic techniques (NMR, IR) distinguish 3-nitroisatoic anhydride from its structural isomers?

  • Methodology :

  • 1H NMR : The aromatic proton environment of the 3-nitro isomer shows distinct splitting patterns due to meta-substitution, whereas 4-nitro derivatives exhibit para-substitution splitting. For example, in CDCl3, the 3-nitro isomer displays a singlet for the aromatic proton adjacent to the nitro group .
  • IR Spectroscopy : The anhydride carbonyl stretch (~1770 cm⁻¹) and nitro group asymmetric stretching (~1530 cm⁻¹) are key markers. Meta-substitution typically shifts nitro absorption slightly compared to para .
  • Cross-validation : Use X-ray crystallography for definitive structural confirmation if ambiguity persists .

Q. What safety protocols are critical when handling 3-nitroisatoic anhydride in laboratory settings?

  • Methodology :

  • Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation (H335 hazard) and skin contact (H315). Store in airtight containers away from moisture to prevent hydrolysis .
  • Emergency response : For accidental exposure, rinse eyes with water for 15 minutes (H319) and administer oxygen if inhaled. Neutralize spills with sodium bicarbonate .

Q. How can solvent selection influence the reactivity of 3-nitroisatoic anhydride in nucleophilic acyl substitution reactions?

  • Methodology :

  • Polar aprotic solvents : Use DMF or DMSO to enhance electrophilicity of the anhydride carbonyl, accelerating reactions with amines or alcohols.
  • Temperature control : Reactions in THF at 40–50°C minimize side reactions (e.g., ring-opening hydrolysis) .
  • Kinetic monitoring : Track conversion via in situ FTIR to optimize solvent-dependent reaction rates .

Advanced Research Questions

Q. What kinetic models explain the temperature-dependent hydrolysis of 3-nitroisatoic anhydride in aqueous media?

  • Methodology :

  • Pseudo-first-order kinetics : Conduct hydrolysis experiments at varying pH (2–10) and temperatures (25–60°C). Monitor via UV-Vis spectroscopy (λ = 280 nm for nitro group degradation) .
  • Arrhenius analysis : Calculate activation energy (Ea) from rate constants (k) to determine thermostability. For example, Ea ≈ 45–55 kJ/mol suggests moderate sensitivity to thermal hydrolysis .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and validate experimental Ea values .

Q. How does 3-nitroisatoic anhydride participate in Diels-Alder reactions, and what factors control stereoselectivity?

  • Methodology :

  • Endo vs. exo selectivity : React with dienes (e.g., furan) under thermal (80°C) or Lewis acid-catalyzed conditions (e.g., AlCl3). Analyze stereochemistry via NOESY NMR to identify spatial proximity of substituents .
  • Thermodynamic vs. kinetic control : At higher temperatures (>100°C), retro-Diels-Alder pathways favor exo adducts, whereas low temperatures stabilize endo products .
  • Solvent effects : Use toluene for high stereoselectivity (ΔΔG‡ ≈ 2–3 kcal/mol) compared to polar solvents .

Q. What analytical challenges arise in quantifying trace impurities in 3-nitroisatoic anhydride, and how can they be resolved?

  • Methodology :

  • HPLC-MS : Employ reverse-phase chromatography with a Q-TOF mass detector to identify low-abundance isomers (e.g., 4-nitro) at ppm levels. Optimize gradient elution (10–90% acetonitrile in 20 minutes) .
  • Error minimization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in quantitative NMR .
  • Validation : Perform spike-and-recovery tests to confirm method accuracy (RSD < 5%) .

Q. How can computational chemistry predict the electronic effects of the nitro group on 3-nitroisatoic anhydride’s reactivity?

  • Methodology :

  • Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16, M06-2X/cc-pVTZ) to identify sites for electrophilic/nucleophilic attack. The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Electrostatic potential maps : Visualize charge distribution to rationalize regioselectivity in substitution reactions .
  • MD simulations : Model solvation effects in DMSO to predict reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.